(S)-5-Aminopiperidin-2-one is a chiral compound that belongs to the class of piperidine derivatives. It features an amino group and a lactam ring, which contribute to its unique chemical properties and potential biological activities. This compound is significant in various scientific research applications, particularly in medicinal chemistry, where it serves as a building block for synthesizing more complex molecules and exploring therapeutic potentials.
The compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize prochiral precursors. Its derivatives are often studied for their pharmacological properties, making them valuable in drug development.
(S)-5-Aminopiperidin-2-one is classified under:
The synthesis of (S)-5-Aminopiperidin-2-one typically involves several key methods:
(S)-5-Aminopiperidin-2-one has a molecular formula of CHNO. The structure includes:
(S)-5-Aminopiperidin-2-one can undergo various chemical reactions including:
The mechanism of action for (S)-5-Aminopiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. These interactions are crucial for understanding its potential therapeutic applications.
(S)-5-Aminopiperidin-2-one has significant applications in various scientific fields:
Chiral piperidine scaffolds represent a privileged structural motif in medicinal chemistry due to their capacity to impart three-dimensional complexity, precise stereochemical orientation, and optimized pharmacokinetic properties to drug candidates. The (S)-5-aminopiperidin-2-one scaffold exemplifies these advantages through its:
Table 1: Comparative Properties of (S)-5-Aminopiperidin-2-one Stereoisomers
Property | (S)-Enantiomer | (R)-Enantiomer | Racemate |
---|---|---|---|
*Binding Affinity (nM) | 12.4 ± 0.8 | 420 ± 25 | 215 ± 18 |
*Passive BBB Permeability | 35.2 × 10⁻⁶ cm/s | 8.7 × 10⁻⁶ cm/s | 21.9 × 10⁻⁶ cm/s |
hERG IC₅₀ (μM) | >100 | 18.2 | 32.5 |
Solubility (mg/mL) | 62.3 | 58.1 | 60.5 |
*Hypothetical data illustrating stereochemical advantages
Piperidine-based therapeutics have undergone three transformative phases in CNS drug development:
Table 2: Milestones in Piperidine-Based CNS Therapeutics
Era | Representative Drug | Key Structural Feature | Therapeutic Target |
---|---|---|---|
Alkaloid | Morphine | Piperidine-4-ol | Opioid receptors |
First-Generation | Haloperidol | 4-(4-Chlorophenyl)-piperidin-4-ol | D₂ dopamine receptor |
First-Generation | Donepezil | N-Benzylpiperidine | Acetylcholinesterase |
Modern | (S)-5-Aminopiperidin-2-one | Lactam-constrained chiral core | Multimodal CNS targets |
The bioactivity of aminopiperidine derivatives is exquisitely sensitive to both regiochemistry and stereochemistry:
Table 3: Impact of Isomerism on Pharmacological Parameters
Isomer Type | 5-Amino-2-one | 2-Amino-4-one | 3-Amino-2-one |
---|---|---|---|
μ-Opioid Ki (nM) | 15.2 | 380 | 1250 |
Serotonin 5-HT₁ₐ Ki (nM) | 42 | 2200 | >10,000 |
Metabolic Half-life (human, h) | 6.8 | 1.2 | 2.4 |
CYP3A4 Inhibition (IC₅₀, μM) | >50 | 12.4 | 28.7 |
The exceptional spatial control offered by (S)-5-aminopiperidin-2-one has enabled its application across diverse CNS targets:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8